



Application Notes and Protocols for T3Inh-1

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Compound of Interest		
Compound Name:	T3Inh-1	
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Product Name: **T3Inh-1** Synonyms: ppGalNAc-T3 Inhibitor 1 Chemical Name: (E)-2-(2-(7-chloroquinolin-4-yl)vinyl)phenol CAS Number: 50440-30-7

Introduction and Application Notes

T3Inh-1 is a potent and selective, cell-permeable small molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3), a key enzyme involved in mucin-type O-glycosylation.[1][2] This enzyme initiates the attachment of N-acetylgalactosamine (GalNAc) to serine and threonine residues of proteins, a critical post-translational modification. Dysregulation of ppGalNAc-T3 activity is implicated in various pathological conditions, including cancer metastasis and disorders of mineral metabolism.[1][3]

T3Inh-1 has been identified as a valuable research tool for investigating the biological roles of ppGalNAc-T3. Its primary applications are in cancer biology and endocrinology research. Specifically, studies have shown that **T3Inh-1** can inhibit the invasiveness of cancer cells and lower levels of active fibroblast growth factor 23 (FGF23), a hormone that regulates phosphate homeostasis.[1][4]

Mechanism of Action: **T3Inh-1** acts as a mixed-mode inhibitor of ppGalNAc-T3.[1][4] It binds directly to the enzyme, likely at an allosteric site, with an apparent dissociation constant (Kd) of 17 μ M.[1][4] This binding event both reduces the enzyme's ability to bind its substrates (increasing the Km) and decreases its maximum catalytic rate (lowering the Vmax).[1][4] The inhibitor demonstrates high selectivity for ppGalNAc-T3 over other isoforms like ppGalNAc-T2.



[1][4] In cellular and in vitro assays, **T3Inh-1** effectively inhibits ppGalNAc-T3 with IC₅₀ values in the low micromolar range.[1][4]

Research Applications:

- Cancer Research: Overexpression of ppGalNAc-T3 is linked to cancer cell invasiveness.[1]
 T3Inh-1 can be used to probe the role of T3-mediated glycosylation in cancer progression, migration, and metastasis.[1][4]
- Endocrinology and Kidney Disease: ppGalNAc-T3 glycosylates FGF23, protecting it from cleavage and inactivation. By inhibiting this glycosylation, T3Inh-1 promotes the cleavage of FGF23, thereby reducing the levels of the active, intact hormone.[1][4] This makes T3Inh-1 a critical tool for studying FGF23 signaling pathways, which are often dysregulated in chronic kidney disease (CKD).[1]
- Glycobiology: As a selective inhibitor, T3Inh-1 is instrumental in dissecting the specific functions of ppGalNAc-T3 from the broader family of ppGalNAc transferases.

Commercial Sources

T3Inh-1 is available from the following suppliers for research purposes. Researchers should consult the respective websites for the most current product information and availability.

Supplier	Product Name	Catalog Number (Example)	Purity	Formulation
MedchemExpres s	T3Inh-1	HY-101519	>98%	Crystalline solid
TargetMol	T3Inh-1	T9720	>98%	Crystalline solid
Cambridge Bioscience	T3Inh-1	T9720-100 mg	>98%	Crystalline solid

Quantitative Data Summary



The following tables summarize the key quantitative parameters of **T3Inh-1** activity from published research.

Table 1: Inhibitory Potency and Binding Affinity[1][4]

Parameter	Value	Assay Type	Target
IC50	7 μΜ	In vitro glycosylation assay	ppGalNAc-T3
IC50	12 μΜ	Cell-based sensor assay	ppGalNAc-T3
Apparent K_d_	17 μΜ	Intrinsic tryptophan fluorescence	ppGalNAc-T3
Half-max effect (FGF23 cleavage)	14 μΜ	Cell-based secretion assay	ppGalNAc-T3

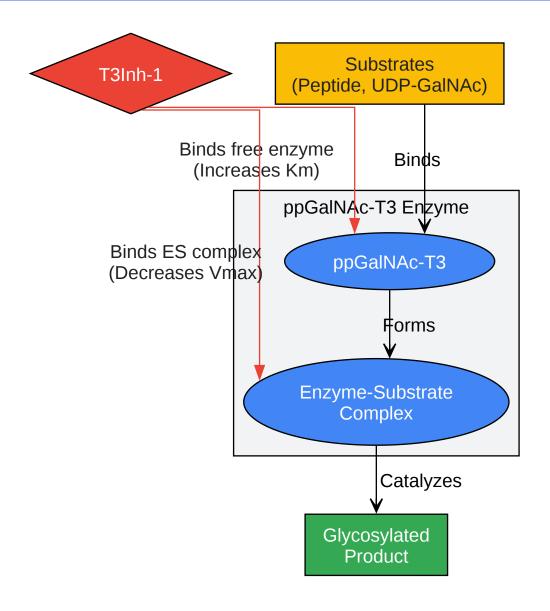
Table 2: Kinetic Parameters of **T3Inh-1** Inhibition on ppGalNAc-T3[1][4]

Substrate	T3Inh-1 Conc. (μM)	V_max_ (relative units)	K_m_ (μM)
Peptide (EA2)	0	1.00	12.5
7.5	0.65	18.9	
15	0.45	25.0	
UDP-GalNAc	0	1.00	22.2
7.5	0.60	33.3	
15	0.40	45.5	_

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action and relevant signaling pathways involving **T3Inh-1**.

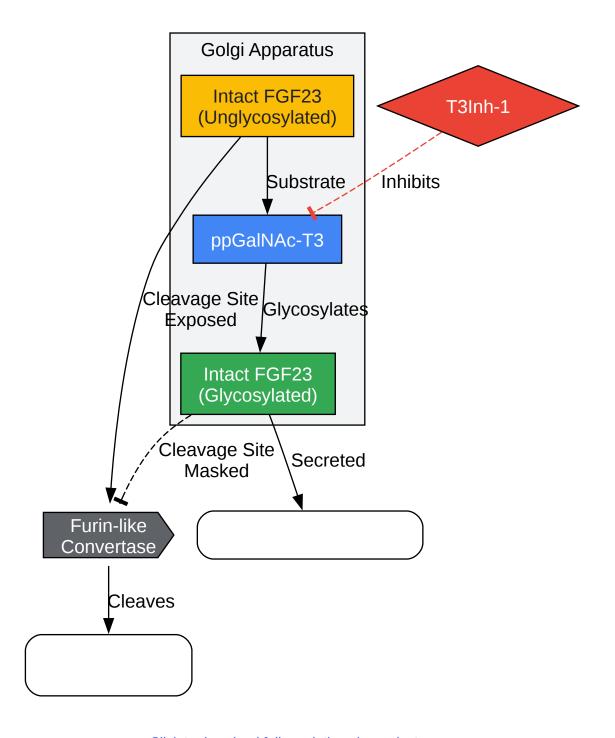




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Caption: Mixed-mode inhibition of ppGalNAc-T3 by T3Inh-1.





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Caption: **T3Inh-1** promotes FGF23 cleavage by inhibiting its glycosylation.

Experimental Protocols

These protocols are adapted from published literature and should be optimized for specific experimental conditions.[1][4]



Protocol 1: In Vitro ppGalNAc-T3 Inhibition Assay

This assay measures the enzymatic activity of ppGalNAc-T3 by quantifying the amount of UDP produced, a byproduct of the glycosyltransferase reaction.

Materials:

- Recombinant ppGalNAc-T3
- UDP-Glo™ Glycosyltransferase Assay kit (Promega, Cat# V6962)
- T3Inh-1 (dissolved in DMSO)
- EA2 peptide substrate (AnaSpec, Cat# AS-63841)
- UDP-GalNAc (Sigma-Aldrich, Cat# U5252)
- Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 2.5 mM CaCl₂
- White, opaque 96-well plates

Procedure:

- Prepare Reagents:
 - Prepare a 2x enzyme solution (e.g., 5 ng/μL) in Assay Buffer.
 - \circ Prepare a 2x substrate mix containing 50 μM UDP-GalNAc and 25 μM EA2 peptide in Assay Buffer.
 - Prepare serial dilutions of T3Inh-1 in DMSO, then dilute into Assay Buffer to create 2x inhibitor solutions. Use Assay Buffer with the same percentage of DMSO as a vehicle control.
- Assay Reaction:
 - Add 12.5 μL of 2x inhibitor solution (or vehicle control) to the wells of the 96-well plate.
 - Add 12.5 μL of 2x enzyme solution to initiate the reaction.

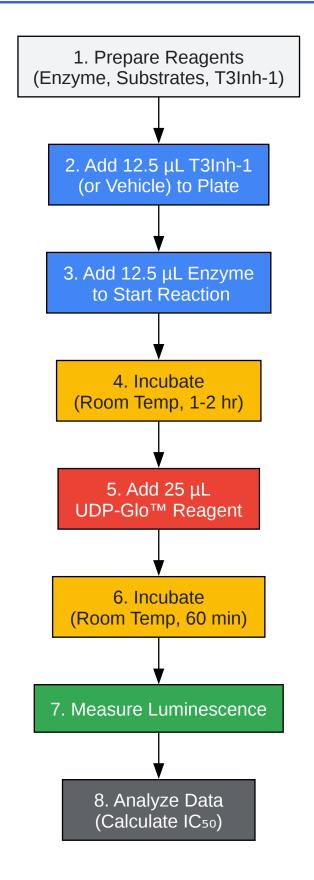
Methodological & Application





- Incubate at room temperature for 1-2 hours.
- Detection:
 - Add 25 μL of UDP-Glo[™] Detection Reagent to each well.
 - Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Subtract background luminescence (wells with no enzyme).
 - Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Plot the percentage of inhibition against the log of **T3Inh-1** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





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References

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